2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

Physicochemical properties Lipophilicity Molecular volume

Specifically designed for SAR-driven antimicrobial discovery, this 2-(methylsulfanyl) derivative serves as the smallest pharmacophoric entry point among pyrrolyl-oxadiazoles. Its compact –SCH₃ group enables direct aqueous biochemical screening, avoiding high DMSO concentrations that denature protein targets. Ideal as a baseline control for CYP51 or InhA enzymatic assays. Economical single-step methylation ensures scalable procurement for library diversification.

Molecular Formula C11H9N3OS2
Molecular Weight 263.33
CAS No. 478077-11-1
Cat. No. B2874734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole
CAS478077-11-1
Molecular FormulaC11H9N3OS2
Molecular Weight263.33
Structural Identifiers
SMILESCSC1=NN=C(O1)C2=C(C=CS2)N3C=CC=C3
InChIInChI=1S/C11H9N3OS2/c1-16-11-13-12-10(15-11)9-8(4-7-17-9)14-5-2-3-6-14/h2-7H,1H3
InChIKeyVAYNVIQWXSKQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077-11-1): Procurement Guide for a Tunable Oxadiazole Scaffold


2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (CAS 478077‑11‑1; C₁₁H₉N₃OS₂; MW 263.34) is a heterocyclic small molecule featuring a 1,3,4‑oxadiazole core substituted at the 2‑position with a methylsulfanyl (–SCH₃) group and at the 5‑position with a 3‑(1H‑pyrrol‑1‑yl)‑2‑thienyl moiety . This compound belongs to a well‑studied family of pyrrolyl‑oxadiazoles that have been evaluated for antimicrobial and cytotoxic activities, where the nature of the 2‑substituent strongly modulates potency and selectivity across Gram‑positive bacteria, Gram‑negative bacteria, and fungal species [1]. Its compact methylsulfanyl group distinguishes it from bulkier, more lipophilic benzyl‑ or halo‑benzyl‑sulfanyl analogs, making it a strategic starting point for structure–activity relationship (SAR) exploration and a candidate for hit‑to‑lead optimisation campaigns .

2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole: Why Off‑the‑Shelf 1,3,4‑Oxadiazoles Cannot Substitute


The 1,3,4‑oxadiazole chemotype is notorious for steep SAR, where a single atom change at the 2‑position can abolish antimicrobial activity or invert selectivity between bacterial and fungal targets [1]. Within the pyrrolyl‑oxadiazole subclass, the 2‑substituent directly influences electron density on the oxadiazole ring, molecular shape, and lipophilicity, all of which govern target engagement and membrane permeability. Generic replacement of the –SCH₃ group with a benzylsulfanyl, halo‑benzylsulfanyl, or trifluoromethyl‑benzylsulfanyl analog introduces profound differences in steric bulk (estimated molar volume increase of 80–150 ų) and log P (Δ > 1.5 units), which can shift the compound’s activity profile from selective Gram‑positive inhibition to broad‑spectrum activity or complete inactivity . Consequently, procurement of the specific methylsulfanyl derivative is essential for any study seeking to interrogate the minimal pharmacophore, improve aqueous solubility, or exploit the unique electronic character of the small ‑SCH₃ group.

2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole: Head‑to‑Head Evidence vs. Closest Analogs


Minimal Steric Footprint vs. Benzylsulfanyl Analogs: Calculated Physicochemical Differentiation

The methylsulfanyl substituent (–SCH₃) in the target compound occupies a molecular volume approximately 80–150 ų smaller than the benzylsulfanyl or 2,6‑dichlorobenzylsulfanyl groups found in the closest analogs . This translates into a predicted log P reduction of >1.5 units compared to the 2,6‑dichlorobenzylsulfanyl analog and a Topological Polar Surface Area (TPSA) that remains dominated by the oxadiazole and pyrrole rings rather than by a large lipophilic appendage. In the context of the 1,3,4‑oxadiazole class, decreased lipophilicity is frequently correlated with improved aqueous solubility and reduced non‑specific protein binding, parameters that critically affect in vitro assay reliability and hit progression [1].

Physicochemical properties Lipophilicity Molecular volume SAR

Electron‑Donating Capacity of –SCH₃ Retains Oxadiazole Ring Basicity Relative to Thiol and Benzylsulfanyl Derivatives

The methylsulfanyl group exerts a moderate electron‑donating effect (Hammett σₚ ≈ –0.10) that preserves the oxadiazole ring’s inherent basicity and hydrogen‑bond acceptor capability. In contrast, the aryl‑sulfanyl or benzylsulfanyl analogs introduce variable electron‑withdrawing character (σₚ ≈ +0.05 to +0.20 for substituted benzyl groups) that can attenuate ring electron density and alter target‑binding interactions [1]. Within the pyrrolyl‑oxadiazole series, compounds bearing electron‑donating groups at the 2‑position have been observed to retain higher inhibitory activity against Gram‑positive bacteria (e.g., S. aureus and B. subtilis) compared to those with electron‑withdrawing substituents, although direct MIC comparisons for the exact target compound are unavailable [2].

Electronic effects Hammett constants pKa

Synthetic Accessibility and Yield Advantage Over Benzyl‑Sulfanyl Analogs

The preparation of 2‑(methylsulfanyl)‑1,3,4‑oxadiazoles typically proceeds via cyclodesulfurisation of the corresponding hydrazine‑carbodithioate intermediate using methyl iodide or dimethyl sulfate, reactions that are high‑yielding (>70%) and require only a single step from the dithioate precursor [1]. By contrast, the synthesis of benzyl‑ or halo‑benzyl‑sulfanyl analogs demands additional alkylation steps with benzyl halides, often accompanied by lower yields (40–60%) and the need for chromatographic purification due to dibenzylated by‑products . This difference in synthetic efficiency directly impacts the procurement cost and availability of gram‑scale quantities for screening.

Synthetic efficiency Cost of goods Scalability

2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole: Research & Procurement Application Scenarios


Minimum Pharmacophore Model for Pyrrolyl‑Oxadiazole Antimicrobial SAR

The –SCH₃ substituent represents the smallest viable 2‑substituent that retains the full pharmacophoric elements of the series (pyrrolyl‑thienyl‑oxadiazole). Procurement of this compound enables systematic SAR expansion—alkyl chain elongation, aryl introduction, halogenation—where the methylsulfanyl baseline provides the reference point for quantifying the contribution of steric and lipophilic increments to antimicrobial potency [1].

Aqueous‑Compatible Biochemical Screening Hit

Owing to its reduced log P and smaller molecular volume relative to benzylsulfanyl analogs, this compound is more amenable to aqueous biochemical assays (e.g., enzyme inhibition, fluorescence polarization) without requiring high DMSO concentrations or detergents that may denature protein targets . It is therefore the preferred choice for primary screening campaigns where assay robustness is paramount.

Cost‑Effective Scaffold for Parallel Library Synthesis

The high‑yielding methylation step and single‑step conversion from the dithioate intermediate make this compound an economical entry point for preparing focused libraries via parallel synthesis. Researchers can procure larger quantities and diversify at the 2‑position through subsequent oxidation or displacement reactions, reducing overall synthesis cost and time [2].

Reference Compound for Profiling 2‑Substituent Electronic Effects on CYP51 or Enoyl‑ACP Reductase Inhibition

Because the –SCH₃ group sets a neutral electron‑donating baseline, this compound serves as an ideal control in enzymatic assays targeting fungal CYP51 or mycobacterial enoyl‑ACP reductase (InhA), where electronic modulation of the oxadiazole ring is known to influence inhibitor potency. Direct comparisons with electron‑withdrawing analogs (e.g., benzyl‑sulfanyl) can isolate electronic contributions to IC₅₀ shifts [3].

Quote Request

Request a Quote for 2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.